(5Z)-5-(4-bromobenzylidene)-2-(4-methylphenyl)-3,5-dihydro-4H-imidazol-4-one
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Overview
Description
4-[(Z)-1-(4-BROMOPHENYL)METHYLIDENE]-2-(4-METHYLPHENYL)-1H-IMIDAZOL-5-ONE is a synthetic organic compound known for its unique structural properties and potential applications in various scientific fields. The compound features a bromophenyl group and a methylphenyl group attached to an imidazole ring, making it a subject of interest in chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Z)-1-(4-BROMOPHENYL)METHYLIDENE]-2-(4-METHYLPHENYL)-1H-IMIDAZOL-5-ONE typically involves the reaction of 4-bromoaniline with 1-phenyl-3-phenyl-4-(2-furoyl)-5-pyrazolone in ethanol. The mixture is refluxed for several hours, leading to the formation of the desired product as a yellow precipitate .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(Z)-1-(4-BROMOPHENYL)METHYLIDENE]-2-(4-METHYLPHENYL)-1H-IMIDAZOL-5-ONE can undergo various chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
4-[(Z)-1-(4-BROMOPHENYL)METHYLIDENE]-2-(4-METHYLPHENYL)-1H-IMIDAZOL-5-ONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of other complex molecules
Mechanism of Action
The mechanism of action of 4-[(Z)-1-(4-BROMOPHENYL)METHYLIDENE]-2-(4-METHYLPHENYL)-1H-IMIDAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound’s bromophenyl and methylphenyl groups can interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-N,N-bis(4-methoxyphenyl)aniline: Shares the bromophenyl group but differs in the overall structure and functional groups.
(Z)-1-(4-Bromophenyl)-N-(4-methoxyphenyl)methanimine: Similar in having a bromophenyl group but differs in the imine functionality.
Uniqueness
4-[(Z)-1-(4-BROMOPHENYL)METHYLIDENE]-2-(4-METHYLPHENYL)-1H-IMIDAZOL-5-ONE is unique due to its specific combination of bromophenyl and methylphenyl groups attached to an imidazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C17H13BrN2O |
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Molecular Weight |
341.2 g/mol |
IUPAC Name |
(4Z)-4-[(4-bromophenyl)methylidene]-2-(4-methylphenyl)-1H-imidazol-5-one |
InChI |
InChI=1S/C17H13BrN2O/c1-11-2-6-13(7-3-11)16-19-15(17(21)20-16)10-12-4-8-14(18)9-5-12/h2-10H,1H3,(H,19,20,21)/b15-10- |
InChI Key |
OPJVRSZTVGVXQB-GDNBJRDFSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=N/C(=C\C3=CC=C(C=C3)Br)/C(=O)N2 |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CC3=CC=C(C=C3)Br)C(=O)N2 |
Origin of Product |
United States |
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